GW2580 mechanism of action
GW2580 mechanism of action
An In-Depth Technical Guide on the Core Mechanism of Action of GW2580
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2] As a critical regulator of the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, including macrophages, microglia, and osteoclasts, CSF-1R has emerged as a significant therapeutic target in oncology, inflammatory diseases, and neurodegeneration.[1][3][4] This document provides a comprehensive technical overview of GW2580's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Core Mechanism of Action
GW2580 functions as a highly selective, ATP-competitive inhibitor of the c-FMS kinase domain.[5][6][7] The primary ligand for CSF-1R, Colony-Stimulating Factor-1 (CSF-1), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling proteins that activate key cellular pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cell proliferation and survival.[8]
GW2580 competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking the transfer of phosphate from ATP to the tyrosine residues.[5][9] This action prevents the activation of the receptor and inhibits the entire downstream signaling cascade.[2] The high selectivity of GW2580 for c-FMS over other kinases minimizes off-target effects, making it a valuable tool for both research and potential therapeutic development.[9][10]
Quantitative Data
The inhibitory activity and selectivity of GW2580 have been characterized across various enzymatic and cellular assays.
Table 1: Kinase Inhibitory Activity
| Target | Assay Type | IC₅₀ Value | Reference(s) |
| c-FMS (human) | In Vitro Kinase Assay | 30 nM | [1][10] |
| c-FMS | In Vitro Kinase Assay | 52.4 ± 6.1 nM | [11][12][13] |
| c-FMS | In Vitro Kinase Assay | 60 nM | [5] |
| CSF-1R Phosphorylation | RAW264.7 Macrophages | ~10 nM | [5][10] |
Table 2: Cellular Activity
| Cell Line / Model | Assay Type | IC₅₀ Value | Reference(s) |
| M-NFS-60 (CSF-1 stimulated) | Growth Inhibition | 0.33 µM | [10] |
| Human Monocytes (CSF-1 stimulated) | Growth Inhibition | 0.47 µM | [10] |
| Mouse BMDMs (CSF-1 stimulated) | Viability Assay | ~100 nM | [1][9] |
| HUVEC (VEGF stimulated) | Growth Inhibition | 12 µM | [10] |
| NSO Myeloid Cells (serum stimulated) | Growth Inhibition | 13.5 µM | [10] |
| BT474 Breast Cancer Cells (serum stimulated) | Growth Inhibition | 21 µM | [5][10] |
| Human Osteoclasts | Bone Degradation | Complete inhibition at 1 µM | [2] |
Table 3: Kinase Selectivity Profile
GW2580 demonstrates high selectivity for c-FMS/CSF-1R. It was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT-3, and JAK2.[2][10] A broader screen against 317 kinases confirmed that the only significant off-target activity was against the tropomyosin receptor kinase (Trk) family.[4]
| Kinase | IC₅₀ Value | Fold Selectivity vs. c-FMS | Reference(s) |
| c-FMS | 30 nM | 1x | [10] |
| TRKA | 0.88 µM (880 nM) | ~29x | [5][10] |
| TrkB | 36 nM | ~1.2x | [14] |
| TrkC | 120 nM | 4x | [14] |
| Other Kinases (26 tested) | > 4.5 µM | >150x | [2][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize GW2580.
In Vitro c-FMS Kinase Assay (Radiometric)
This protocol describes a method to determine the direct inhibitory effect of GW2580 on c-FMS enzymatic activity.
Materials:
-
Recombinant human c-FMS kinase
-
GW2580
-
ATP and [γ-³³P]ATP
-
Peptide Substrate (e.g., biotin-EAIYAPFAKKK-NH2)
-
Kinase Reaction Buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)
-
EDTA (for stop solution)
-
96-well plates
-
Scintillation counter
Methodology:
-
Enzyme Activation: Activate the c-FMS enzyme by incubating it with 100 µM ATP and 5 mM MgCl₂ for 90 minutes at room temperature to allow for autophosphorylation.[10]
-
Compound Preparation: Prepare a serial dilution of GW2580 in DMSO, then dilute further in the kinase reaction buffer. A typical starting concentration is 20 µM.[15]
-
Assay Plate Setup: To each well of a 96-well plate, add 1 µL of the diluted GW2580 compound or DMSO (for control).
-
Reaction Mix: Prepare a 1.5x substrate reaction mix containing the kinase buffer, 6 µM peptide substrate, 10 µM ATP, and 0.5 µCi [γ-³³P]ATP per assay. Add 30 µL of this mix to each well.[10]
-
Initiate Reaction: Initiate the kinase reaction by adding 15 µL of the diluted, pre-activated c-FMS enzyme (final concentration ~20 nM). Add EDTA to control wells to determine background signal.[10]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).
-
Stop Reaction & Readout: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each GW2580 concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.
Cell Viability / Growth Inhibition Assay
This protocol details the measurement of GW2580's effect on the proliferation of CSF-1-dependent cells, such as the M-NFS-60 myeloid cell line.[10]
Materials:
-
M-NFS-60 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Depleted medium (growth medium without CSF-1)
-
Recombinant mouse CSF-1 (M-CSF)
-
GW2580
-
Cell viability reagent (e.g., WST-1, MTT, MTS)
-
96-well cell culture plates
-
Spectrophotometer / Plate reader
Methodology:
-
Cell Starvation: Culture M-NFS-60 cells in complete medium. Twenty-four hours before the assay, wash the cells and resuspend them in depleted medium at 2 x 10⁶ cells/mL to starve them of CSF-1.[10]
-
Compound Plating: Prepare a 10-point serial dilution of GW2580 in growth medium. Add 50 µL of each concentration to the appropriate wells of a 96-well plate.[10]
-
Cell Plating: Resuspend the starved M-NFS-60 cells in growth medium containing 20 ng/mL of mouse CSF-1 to a final density of 0.5 x 10⁶ cells/mL. Add 50 µL of this cell suspension to each well containing the compound (final cell count: 25,000 cells/well).[10]
-
Incubation: Incubate the plate for 3 days at 37°C in a humidified CO₂ incubator.[10]
-
Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a sufficient color change is observed.[10]
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.
Western Blot Analysis of CSF-1R Phosphorylation
This protocol is for assessing the ability of GW2580 to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.
Materials:
-
Macrophage cell line (e.g., RAW264.7)
-
Serum-free medium
-
Recombinant CSF-1
-
GW2580
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R
-
Secondary antibody (HRP-conjugated)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment: Plate RAW264.7 cells and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of GW2580 (or DMSO for control) for 1-2 hours.
-
Stimulation: Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes to induce maximal receptor phosphorylation.[10]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts, add loading buffer, and separate the proteins by SDS-PAGE.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-CSF-1R antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF-1R antibody and/or a loading control antibody (e.g., anti-actin).
Conclusion
GW2580 is a well-characterized, selective, and potent inhibitor of c-FMS/CSF-1R kinase. Its mechanism as an ATP-competitive inhibitor effectively abrogates CSF-1-mediated signaling, leading to the inhibition of proliferation and function in macrophages and related cell types. The robust quantitative data and established experimental protocols make GW2580 an invaluable pharmacological tool for investigating the biological roles of CSF-1R in health and disease, and provide a strong foundation for the development of targeted therapies.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. Pharmacological inhibition of CSF1R by GW2580 reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. GW2580 | CAS 870483-87-7 | cFMS kinase inhibitor [stressmarq.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting distinct tumor-infiltrating myeloid cells by inhibiting CSF-1 receptor: combating tumor evasion of antiangiogenic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Synergistic Inhibition Guided Fragment-Linking Strategy and Quantitative Structure–Property Relationship Modeling To Design Inhalable Therapeutics for Asthma Targeting CSF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. axonmedchem.com [axonmedchem.com]
- 15. Inhibition of colony-stimulating-factor-1 signaling in vivo with the orally bioavailable cFMS kinase inhibitor GW2580 - PMC [pmc.ncbi.nlm.nih.gov]
